molecular formula C23H16O3 B13933724 3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic acid CAS No. 63405-25-4

3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic acid

Cat. No.: B13933724
CAS No.: 63405-25-4
M. Wt: 340.4 g/mol
InChI Key: IBJMSNMTJMKNSO-UHFFFAOYSA-N
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Description

3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic acid is an organic compound that features a benzofuran ring substituted with a carboxylic acid group and a diphenylethenyl group

Preparation Methods

The synthesis of 3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic acid typically involves several steps. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors.

    Introduction of the Diphenylethenyl Group: The diphenylethenyl group can be introduced via a Wittig reaction or a similar olefination process.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

63405-25-4

Molecular Formula

C23H16O3

Molecular Weight

340.4 g/mol

IUPAC Name

3-(2,2-diphenylethenyl)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C23H16O3/c24-23(25)22-20(18-13-7-8-14-21(18)26-22)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H,(H,24,25)

InChI Key

IBJMSNMTJMKNSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=C(OC3=CC=CC=C32)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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